Cas no 147124-38-7 (methyl 2-(4-fluoro-2-nitro-phenyl)acetate)
methyl 2-(4-fluoro-2-nitro-phenyl)acetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-(4-fluoro-2-nitro-phenyl)acetate
- LogP
- Methyl (4-fluoro-2-nitrophenyl)acetate
- 4,8-Dodecadienoic acid,12,12-dimethoxy-,methyl ester
- methyl 2-(4-fluoro-2-nitrophenyl)acetate
- Z,8Z
- Ethyl 2-(4-fluoro-2-nitrophenyl)acetate
- (4-Fluoro-2-nitro-phenyl)-acetic acid methyl ester
- Methyl2-(4-fluoro-2-nitrophenyl)acetate
- C9H8FNO4
- 147124-38-7
- Benzeneacetic acid, 4-fluoro-2-nitro-, methyl ester
- MFCD12913623
- AKOS022113632
- DTXSID601286273
- Methyl 4-fluoro-2-nitrobenzeneacetate
- DB-230680
- STL302116
- JIXJGYUIDQQFSI-UHFFFAOYSA-N
-
- MDL: MFCD23099463
- Inchi: 1S/C9H8FNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3
- InChI Key: JIXJGYUIDQQFSI-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)[N+](=O)[O-])CC(=O)OC
Computed Properties
- Exact Mass: 213.04400
- Monoisotopic Mass: 213.04373590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- PSA: 72.12000
- LogP: 1.97260
methyl 2-(4-fluoro-2-nitro-phenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0996060-5g |
ethyl 2-(4-fluoro-2-nitrophenyl)acetate |
147124-38-7 | 95% | 5g |
$1380 | 2023-09-02 | |
| 1PlusChem | 1P001F3D-250mg |
Benzeneacetic acid, 4-fluoro-2-nitro-, methyl ester |
147124-38-7 | 95% | 250mg |
$255.00 | 2024-06-20 | |
| A2B Chem LLC | AA65417-250mg |
Methyl 2-(4-fluoro-2-nitrophenyl)acetate |
147124-38-7 | 95% | 250mg |
$223.00 | 2024-04-20 |
methyl 2-(4-fluoro-2-nitro-phenyl)acetate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on methyl 2-(4-fluoro-2-nitro-phenyl)acetate
Methyl 2-(4-Fluoro-2-Nitro-Phenyl)Acetate (CAS No. 147124-38-7): Properties, Applications, and Market Insights
Methyl 2-(4-fluoro-2-nitro-phenyl)acetate (CAS No. 147124-38-7) is a specialized organic compound with significant relevance in pharmaceutical and agrochemical research. This nitro-substituted aromatic ester is widely recognized for its role as a key intermediate in the synthesis of bioactive molecules. Its unique structural features, including the fluoro and nitro functional groups, make it a valuable building block in modern synthetic chemistry.
The compound is characterized by its pale yellow crystalline appearance and moderate solubility in organic solvents. With a molecular formula of C9H8FNO4, methyl 2-(4-fluoro-2-nitro-phenyl)acetate has attracted attention from researchers due to its potential applications in drug discovery programs. Recent studies have explored its utility in developing novel anti-inflammatory agents and antimicrobial compounds, addressing current healthcare challenges.
In the pharmaceutical industry, 147124-38-7 serves as a crucial intermediate for synthesizing various active pharmaceutical ingredients (APIs). The presence of both electron-withdrawing groups (fluoro and nitro) on the aromatic ring makes this compound particularly interesting for structure-activity relationship (SAR) studies. Researchers frequently search for information about its synthetic routes, purification methods, and spectroscopic characterization data, reflecting the growing demand for this specialty chemical.
The global market for methyl 2-(4-fluoro-2-nitro-phenyl)acetate has shown steady growth, driven by increasing R&D investments in pharmaceutical and agricultural sectors. According to recent market analyses, the compound's demand is particularly strong in regions with robust generic drug manufacturing capabilities. Suppliers often highlight its high purity grade and consistent quality as key selling points to research institutions and contract manufacturing organizations.
From a synthetic chemistry perspective, methyl 2-(4-fluoro-2-nitro-phenyl)acetate offers several advantages. The ester functionality provides a convenient handle for further transformations, while the para-fluoro substitution enhances the compound's stability and influences its reactivity patterns. These characteristics make it a popular choice for parallel synthesis and combinatorial chemistry approaches in medicinal chemistry programs.
Quality control of CAS 147124-38-7 typically involves advanced analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's purity is critical for its performance in downstream applications, prompting manufacturers to implement rigorous quality assurance protocols. Recent technological advancements in process chemistry have enabled more efficient production methods, reducing costs while maintaining high standards.
Environmental and safety considerations for handling methyl 2-(4-fluoro-2-nitro-phenyl)acetate follow standard laboratory practices for nitroaromatic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) and ventilation systems are recommended when working with this material. The compound's material safety data sheet (MSDS) provides detailed handling instructions that comply with global regulatory standards.
Recent patent literature reveals growing interest in 147124-38-7 as a precursor for developing new crop protection agents and veterinary medicines. Its structural motif appears in several patent applications related to pest control formulations, reflecting the agricultural industry's need for innovative solutions. This aligns with current trends in sustainable agriculture and precision farming technologies.
The future outlook for methyl 2-(4-fluoro-2-nitro-phenyl)acetate appears promising, with potential applications emerging in material science and specialty chemicals. Researchers are investigating its use in designing novel functional materials with specific electronic properties. As synthetic methodologies continue to evolve, this compound is likely to find expanded utility across multiple scientific disciplines.
For researchers sourcing CAS 147124-38-7, important considerations include supplier reliability, batch-to-batch consistency, and technical support. Many manufacturers now offer customized packaging options and just-in-time delivery services to meet the diverse needs of academic and industrial laboratories. The compound's global supply chain has become increasingly robust, ensuring availability to researchers worldwide.
Analytical challenges associated with methyl 2-(4-fluoro-2-nitro-phenyl)acetate often involve its characterization in complex mixtures. Advanced chromatographic techniques and spectroscopic methods have been developed to address these challenges, providing researchers with reliable tools for quality assessment. These methodological advances contribute to the compound's growing popularity in high-throughput screening applications.
The scientific literature contains numerous references to 147124-38-7 in the context of medicinal chemistry optimization. Its structural features are frequently employed in lead compound modification strategies, particularly when targeting specific biological pathways. This has led to increased academic interest, with several research groups focusing on developing improved synthetic routes to this valuable intermediate.
In conclusion, methyl 2-(4-fluoro-2-nitro-phenyl)acetate (CAS No. 147124-38-7) represents an important building block in modern chemical research. Its diverse applications, from pharmaceutical development to agricultural innovation, underscore its significance in contemporary science. As research continues to uncover new potential uses for this versatile compound, its role in advancing scientific discovery is expected to grow substantially in the coming years.
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